4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4,6-Dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the reaction of 4,6-dimethoxypyrimidine with piperazine and 6-(1H-pyrazol-1-yl)pyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
4,6-Dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-6-(1H-pyrazol-1-yl)pyrimidine
- 4,6-Dimethoxy-2-(pyridin-2-yl)pyrimidine
- 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine
Uniqueness
4,6-Dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its combination of multiple nitrogen-containing heterocycles, which confer distinct chemical properties and potential biological activities. This structural complexity allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H20N8O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H20N8O2/c1-26-15-11-16(27-2)22-17(21-15)24-8-6-23(7-9-24)13-10-14(19-12-18-13)25-5-3-4-20-25/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
RRAJSNOYLXNFJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)OC |
Origin of Product |
United States |
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